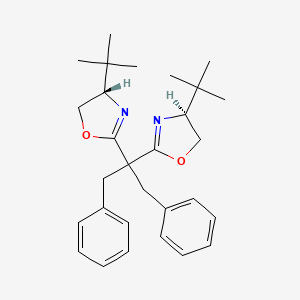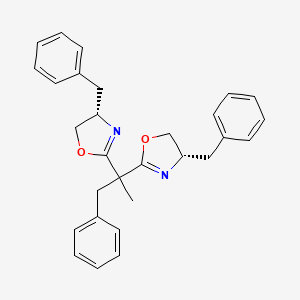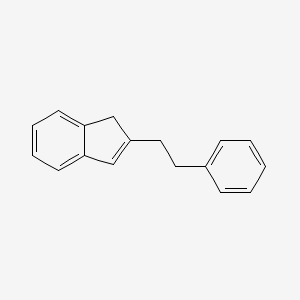![molecular formula C8H5BrSZn B6319288 Benzo[b]thiophen-2-ylzinc bromide CAS No. 1233318-29-0](/img/structure/B6319288.png)
Benzo[b]thiophen-2-ylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[b]thiophen-2-ylzinc bromide is an organometallic compound with the molecular formula C8H5BrSZn. It is widely used in various fields of research due to its versatility and reactivity. This compound is particularly significant in organic synthesis, where it serves as a reagent for the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-2-ylzinc bromide typically involves the reaction of benzo[b]thiophene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Benzo[b]thiophene+ZnBr2→Benzo[b]thiophen-2-ylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: Benzo[b]thiophen-2-ylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include halides, alkyl halides, and aryl halides.
Conditions: These reactions typically require the presence of a palladium or nickel catalyst and are carried out under an inert atmosphere.
Major Products: The major products formed from these reactions are typically substituted benzo[b]thiophene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
科学的研究の応用
Benzo[b]thiophen-2-ylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of materials such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which Benzo[b]thiophen-2-ylzinc bromide exerts its effects involves the formation of carbon-carbon bonds through the transfer of the benzo[b]thiophen-2-yl group to an electrophilic substrate. The zinc bromide moiety acts as a leaving group, facilitating the nucleophilic attack of the benzo[b]thiophen-2-yl group on the substrate. This process is catalyzed by transition metals such as palladium or nickel.
類似化合物との比較
Benzo[b]thiophene: The parent compound, which lacks the zinc bromide moiety.
Benzo[b]thiophen-2-ylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
Benzo[b]thiophen-2-ylboronic acid: Another organometallic compound used in cross-coupling reactions.
Uniqueness: Benzo[b]thiophen-2-ylzinc bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its zinc bromide moiety provides distinct reactivity compared to other metal centers, making it a valuable reagent in organic synthesis.
特性
IUPAC Name |
2H-1-benzothiophen-2-ide;bromozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S.BrH.Zn/c1-2-4-8-7(3-1)5-6-9-8;;/h1-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMAAQFPVONWHE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=[C-]S2.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrSZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
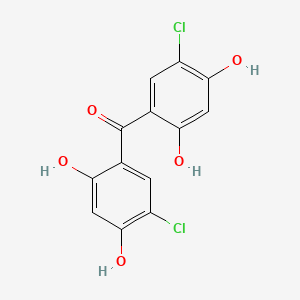



![[6,6]-Phenyl-C61-butyric Acid Dodecyl Ester](/img/structure/B6319247.png)
![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)
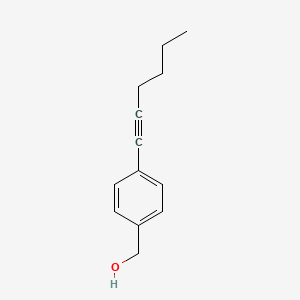
![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-6-(pyridin-2-yl)-2,2'-bipyridine](/img/structure/B6319259.png)
